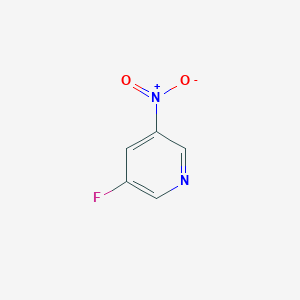

3-Fluoro-5-nitropyridine

Description

BenchChem offers high-quality 3-Fluoro-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPCMDALPLHBTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677245 | |

| Record name | 3-Fluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060804-39-8 | |

| Record name | 3-Fluoro-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060804-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluoro-5-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine ring, a ubiquitous motif in a vast array of pharmaceuticals, is frequently functionalized with fluorine to modulate its physicochemical and pharmacokinetic properties. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Among the various isomers of fluoronitropyridines, 3-Fluoro-5-nitropyridine has emerged as a particularly valuable and versatile building block for the synthesis of complex bioactive molecules. This guide provides an in-depth technical overview of 3-Fluoro-5-nitropyridine, covering its core properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.

Core Properties of 3-Fluoro-5-nitropyridine

3-Fluoro-5-nitropyridine, identified by the CAS number 1060804-39-8 , is a key intermediate in organic synthesis.[1][2] Its chemical structure, featuring a pyridine ring substituted with a fluorine atom at the 3-position and a nitro group at the 5-position, imparts a unique electronic profile that governs its reactivity.

| Property | Value | Source |

| CAS Number | 1060804-39-8 | [1] |

| Molecular Formula | C₅H₃FN₂O₂ | [1] |

| Molecular Weight | 142.09 g/mol | [1] |

| IUPAC Name | 3-fluoro-5-nitropyridine | [1] |

| Physical Form | Typically a crystalline powder or solid | |

| Solubility | Slightly soluble in water | [3] |

Synthesis of 3-Fluoro-5-nitropyridine: A Plausible Synthetic Route

While a variety of methods exist for the synthesis of fluorinated pyridines, a common and effective strategy for preparing 3-Fluoro-5-nitropyridine involves a multi-step sequence starting from a readily available precursor. One of the most logical approaches is the nitration of 3-fluoropyridine. The regioselectivity of electrophilic aromatic substitution on the pyridine ring is influenced by the electronic nature of the substituents and the reaction conditions. For 3-fluoropyridine, the fluorine atom is a deactivating group, while the pyridine nitrogen is also deactivating and directs electrophiles to the meta-position. Nitration is therefore expected to occur at the 5-position.

An alternative and widely used method for the introduction of fluorine onto an aromatic ring is the Balz-Schiemann reaction.[4] This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding fluoroaromatic compound. In the context of 3-Fluoro-5-nitropyridine, a plausible precursor would be 3-amino-5-nitropyridine.

Below is a representative, step-by-step protocol for the synthesis of 3-Fluoro-5-nitropyridine via the Balz-Schiemann reaction, based on established chemical principles and procedures for similar transformations.[5]

Experimental Protocol: Synthesis of 3-Fluoro-5-nitropyridine via Balz-Schiemann Reaction

Step 1: Diazotization of 3-Amino-5-nitropyridine

-

To a stirred solution of 3-amino-5-nitropyridine (1.0 eq) in a suitable acidic medium (e.g., tetrafluoroboric acid, HBF₄), cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.

-

The resulting diazonium tetrafluoroborate salt will precipitate from the solution. Collect the solid by filtration and wash with cold diethyl ether.

Step 2: Thermal Decomposition

-

Carefully dry the isolated diazonium tetrafluoroborate salt under vacuum.

-

Gently heat the dry salt in an inert, high-boiling solvent (e.g., xylene or decane) until nitrogen evolution ceases. The decomposition is typically carried out at temperatures ranging from 100 to 150 °C.

-

After the reaction is complete, cool the mixture to room temperature.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 3-Fluoro-5-nitropyridine.

Reactivity and Chemical Transformations

The chemical reactivity of 3-Fluoro-5-nitropyridine is dominated by the electronic properties of the pyridine ring, which is rendered electron-deficient by the presence of the nitro group. This electronic characteristic makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr).

In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. In the case of 3-Fluoro-5-nitropyridine, both the fluorine atom and the nitro group can potentially act as leaving groups. The regioselectivity of the substitution depends on the nature of the nucleophile and the reaction conditions. Generally, the positions ortho and para to the nitro group are activated towards nucleophilic attack. In this molecule, the C2 and C4 positions are ortho and para to the nitro group, respectively. Nucleophilic attack at C4 would displace the fluorine atom, while attack at C5 would displace the nitro group. The fluorine atom is generally a good leaving group in SNAr reactions.

A common and synthetically useful transformation of 3-Fluoro-5-nitropyridine is its reaction with amines to form aminopyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals.

Representative Protocol: Nucleophilic Aromatic Substitution with an Amine

-

To a solution of 3-Fluoro-5-nitropyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture to a temperature between 80 °C and 120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-5-nitropyridine derivative.

Applications in Drug Discovery and Development

The unique structural and electronic features of 3-Fluoro-5-nitropyridine make it a valuable building block in the synthesis of a wide range of biologically active molecules, particularly in the area of kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Safety and Handling

3-Fluoro-5-nitropyridine is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Fluoro-5-nitropyridine is a valuable and versatile building block in modern organic synthesis, particularly in the field of drug discovery. Its unique electronic properties make it an ideal substrate for nucleophilic aromatic substitution reactions, allowing for the facile introduction of various functional groups. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of key intermediates like 3-Fluoro-5-nitropyridine in the synthesis of novel kinase inhibitors and other bioactive molecules is set to increase. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or scientist working at the forefront of medicinal chemistry.

References

-

PubChem. 3-Fluoro-5-nitropyridine. National Center for Biotechnology Information. [Link]

-

SpectraBase. 3-AMINO-5-FLUORO-2-NITROPYRIDINE_N-OXIDE. [Link]

-

Al-Qahtani, M. H., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central. [Link]

-

Georganics. 5-Bromo-3-fluoro-2-nitropyridine - High purity. [Link]

-

Holt, J., et al. (2004). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 9(12), 1035-1039. [Link]

- Google Patents. 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.

-

PubChem. 2-Fluoro-5-nitropyridine. National Center for Biotechnology Information. [Link]

-

Google Patents. (12) United States Patent. [Link]

-

Matrix Fine Chemicals. 3-FLUORO-5-NITROPYRIDINE | CAS 1060804-39-8. [Link]

- Google Patents. Kinase inhibitors and associated pharmaceutical compositions and methods of use.

-

Dhingra, S. K., et al. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. ResearchGate. [Link]

-

PubChem. Process for the preparation of kinase inhibitors and intermediates thereof. [Link]

-

Osyanin, V. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5698. [Link]

-

Bowler, J. T., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(30), 5635-5644. [Link]

-

Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). [Link]

-

Charles River Laboratories. Drug Discovery Patents. [Link]

- Google Patents. Methods to treat cancer using (r)-n-(3-fluoro-4-((3-((1-hydroxypropan-2-yl)amino)-1h-pyrazolo[3,4-b]pyridin-4-yl)oxy)phenyl)-3-(4-fluorophenyl)-1-isopropyl-2,4.

- Google Patents. Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors.

-

Wang, H., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

- Google Patents. Synthesis method of 2,3-difluoro-5-chloropyridine.

-

Sereda, O., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13545-13554. [Link]

- Google Patents. Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

-

Ajenjo, J., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-197. [Link]

- Google Patents. New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)

-

Bowler, J. T., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5635-5644. [Link]

-

Eriksson, L. A., et al. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed. [Link]

- Google Patents.

Sources

- 1. 3-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 46911836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-FLUORO-5-NITROPYRIDINE | CAS 1060804-39-8 [matrix-fine-chemicals.com]

- 3. 3-Fluoro-2-nitropyridine | 54231-35-5 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use - Google Patents [patents.google.com]

- 7. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2021176330A1 - Methods to treat cancer using (r)-n-(3-fluoro-4-((3-((1-hydroxypropan-2-yl)amino)-1h-pyrazolo[3,4-b]pyridin-4-yl)oxy)phenyl)-3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide - Google Patents [patents.google.com]

- 9. WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - Google Patents [patents.google.com]

- 10. WO2017090058A1 - Fused pyrimidines as isoform selective phosphoinositide-3-kinase-alpha inhibitors and process for preparation thereof - Google Patents [patents.google.com]

3-Fluoro-5-nitropyridine molecular weight and formula

An In-depth Technical Guide to 3-Fluoro-5-nitropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Fluoro-5-nitropyridine, a key heterocyclic building block for researchers and professionals in drug development and medicinal chemistry. We will delve into its core physicochemical properties, explore its chemical reactivity with mechanistic insights, propose a validated synthetic route, and outline essential safety protocols.

Core Physicochemical Profile

3-Fluoro-5-nitropyridine (CAS No. 1060804-39-8) is a substituted pyridine ring, a structural motif prevalent in numerous pharmaceuticals. The strategic placement of a fluorine atom and a nitro group makes it a highly valuable and reactive intermediate for organic synthesis.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₃FN₂O₂ | [1][2] |

| Molecular Weight | 142.09 g/mol | [2] |

| IUPAC Name | 3-fluoro-5-nitropyridine | [1] |

| CAS Number | 1060804-39-8 | [1] |

| Canonical SMILES | C1=C(C=NC=C1F)[O-] | [1] |

| Physical Form | Solid (predicted) | N/A |

| Solubility | Slightly soluble in water (predicted for isomer) | [3] |

| Melting Point | Data not available. (Isomer 3-Fluoro-2-nitropyridine: 35-39 °C) | [3] |

| Boiling Point | Data not available. (Isomer 3-Fluoro-2-nitropyridine: 255.8 °C predicted) | [3] |

Synthesis Pathway and Mechanistic Rationale

While specific peer-reviewed synthesis protocols for 3-Fluoro-5-nitropyridine are not widely published, a logical and efficient route can be designed based on fundamental principles of aromatic chemistry. The most direct approach is the electrophilic nitration of 3-fluoropyridine.

Proposed Synthesis Workflow: Electrophilic Nitration

The pyridine ring is electron-deficient and generally resistant to electrophilic substitution compared to benzene. However, the presence of a fluorine atom does not significantly alter the ring's overall deactivation. Therefore, strong nitrating conditions are required.

Caption: Proposed workflow for the synthesis of 3-Fluoro-5-nitropyridine.

Experimental Protocol (Proposed)

-

Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0°C in an ice bath.

-

Nitrating Mixture: Slowly add fuming nitric acid (HNO₃) to the sulfuric acid while maintaining the temperature at 0°C to form the nitrating mixture.

-

Reaction: Add 3-fluoropyridine dropwise to the nitrating mixture. The addition should be slow to control the exothermic reaction.

-

Heating: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to approximately 50°C for several hours, monitoring the reaction by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture and carefully pour it over crushed ice. This will quench the reaction and precipitate the product.

-

Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.

-

Extraction: Extract the product from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane (DCM).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 3-Fluoro-5-nitropyridine.

Causality: The use of a strong acid mixture (H₂SO₄ and HNO₃) is essential to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-deficient nature of the pyridine ring. The directing effects of the nitrogen atom (meta-directing) and the fluorine atom (ortho, para-directing but deactivating) favor substitution at the 5-position.

Chemical Reactivity: A Versatile Synthon for SₙAr Reactions

The true utility of 3-Fluoro-5-nitropyridine in drug discovery lies in its high reactivity towards nucleophiles via Nucleophilic Aromatic Substitution (SₙAr).

Mechanistic Principles

The pyridine nitrogen and the powerful electron-withdrawing nitro group work in concert to dramatically lower the electron density of the aromatic ring. This makes the ring highly susceptible to attack by nucleophiles. The fluorine atom, located ortho and para to these activating groups, becomes an excellent leaving group in this context.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr).

This reactivity allows for the facile introduction of a wide variety of functional groups, making it a crucial building block for creating libraries of compounds in early-phase drug discovery.[4] The presence of both halogen and nitro groups allows for selective and sequential chemical reactions, enabling chemists to introduce specific functionalities into drug molecules.[5]

Key Applications:

-

Synthesis of Kinase Inhibitors: The pyridine core is common in kinase inhibitors, and this synthon provides a direct route to introduce amine or ether linkages.

-

Development of Antibacterial Agents: Used to build complex heterocyclic structures required for novel antibacterial compounds.[4]

-

Agrochemical Synthesis: Serves as a key building block for herbicides and other agrochemicals.[4]

Spectral Characterization (Predicted)

While specific spectra for 3-Fluoro-5-nitropyridine are not publicly available, its structure allows for predictable NMR signals. Researchers performing quality control should expect the following:

-

¹H NMR: Three distinct signals in the aromatic region (approx. 7.5-9.5 ppm). The protons will exhibit complex splitting patterns due to both H-H and H-F coupling. The proton at C2 will likely be the most downfield, influenced by the adjacent nitrogen and the nitro group.

-

¹³C NMR: Five signals are expected. The carbon attached to the fluorine (C3) will show a large C-F coupling constant (¹JCF), typically >200 Hz. The carbons ortho and meta to the fluorine will show smaller couplings (²JCF and ³JCF). The carbon attached to the nitro group (C5) will also be significantly shifted.

-

¹⁹F NMR: A single resonance is expected. Its chemical shift and coupling to adjacent protons (H2, H4, H6) would be characteristic and confirm the structure. For a related compound, methyl 3-fluoropyridine-4-carboxylate, the ¹⁹F NMR signal appears at -125.5 ppm.[6]

Safety and Handling Protocol

3-Fluoro-5-nitropyridine is classified as a hazardous substance and must be handled with appropriate precautions.[2]

GHS Hazard Classification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Eye Damage/Irritation: Causes serious eye irritation.[2]

Self-Validating Handling Workflow

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.[7]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust. Use non-sparking tools. Wash hands and any exposed skin thoroughly after handling.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen).[3] Keep away from strong oxidizing agents.[7]

-

Disposal: Dispose of waste materials and containers at an approved waste disposal plant, following all local and national regulations.[7][8]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[7][8]

-

Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[7][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7][8]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[8]

References

-

Pharmaffiliates. (n.d.). Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Holt, J., Tjosås, F., Bakke, J., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecular Diversity, 10(1), 37-40.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-AMINO-5-FLUORO-2-NITROPYRIDINE_N-OXIDE. Retrieved from [Link]

-

Ningbo Innopharmchem. (n.d.). The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. Retrieved from [Link]

- Ajenjo, J., Greenhall, M., Zarantonello, C., & Beier, P. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197.

- Liang, S. H., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central.

-

Matrix Fine Chemicals. (n.d.). 3-FLUORO-5-NITROPYRIDINE. Retrieved from [Link]

- Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry.

- Ajenjo, J., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PubMed Central.

- ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.

-

PubChem. (n.d.). 2-Fluoro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 3-FLUORO-5-NITROPYRIDINE | CAS 1060804-39-8 [matrix-fine-chemicals.com]

- 2. 3-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 46911836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Fluoro-2-nitropyridine | 54231-35-5 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. innospk.com [innospk.com]

- 6. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-5-nitropyridine

Foreword: This document provides a comprehensive technical overview for the synthesis and characterization of 3-Fluoro-5-nitropyridine, a key heterocyclic building block in modern medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to present this information not merely as a set of instructions, but as a self-validating system of protocols grounded in established chemical principles. This guide is designed for researchers, scientists, and drug development professionals who require a robust and reliable methodology for preparing and verifying this important chemical intermediate. We will explore the causality behind experimental choices, ensuring that the reader understands not just how to perform the procedures, but why they are effective.

Molecular Overview and Physicochemical Properties

3-Fluoro-5-nitropyridine is a substituted pyridine ring bearing two powerful electron-withdrawing groups. The fluorine atom and the nitro group significantly influence the electronic properties of the pyridine core, making it a versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions. Its unique reactivity profile allows for the strategic introduction of the fluoronitropyridyl moiety into more complex molecular architectures, a common tactic in the development of novel pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of 3-Fluoro-5-nitropyridine

| Property | Value | Source |

| IUPAC Name | 3-fluoro-5-nitropyridine | [2][3] |

| CAS Number | 1060804-39-8 | [2][3] |

| Molecular Formula | C₅H₃FN₂O₂ | [2][3] |

| Molecular Weight | 142.09 g/mol | [2] |

| Monoisotopic Mass | 142.01785550 Da | [2] |

| SMILES | C1=C(C=NC=C1F)[O-] | [2] |

| InChIKey | LBPCMDALPLHBTE-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area | 58.7 Ų | [2] |

Critical Safety and Handling Protocols

3-Fluoro-5-nitropyridine and its isomers are hazardous substances that must be handled with appropriate care in a controlled laboratory environment.[2] The protocols outlined in this guide should only be performed by trained personnel.

2.1 Hazard Identification The compound is classified with the following hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Skin Irritation: Causes skin irritation.[2]

-

Eye Irritation: Causes serious eye irritation.[2]

2.2 Recommended Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4]

-

Engineering Controls: All manipulations should be carried out inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4] An eyewash station and safety shower must be readily accessible.[4][5]

-

Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][6]

Synthesis Methodology: Nitration of 3-Fluoropyridine

3.1 Synthetic Strategy and Mechanistic Rationale The most direct and logical approach to synthesizing 3-Fluoro-5-nitropyridine is the electrophilic nitration of commercially available 3-fluoropyridine. The pyridine ring is inherently electron-deficient and resistant to electrophilic substitution. However, treatment with a potent nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid ("mixed acid"), can overcome this barrier.

The choice of this pathway is guided by established principles of electrophilic aromatic substitution on pyridine rings:

-

Directing Effects: The pyridine nitrogen atom is a powerful deactivating group and directs incoming electrophiles primarily to the 3- and 5-positions. The fluorine atom at the 3-position is also deactivating but is considered an ortho-, para-director. In this case, the directing effects of both the ring nitrogen and the fluorine substituent converge to favor substitution at the 5-position, which is meta to the nitrogen and ortho to the fluorine.

-

Reaction Conditions: The strongly acidic conditions (H₂SO₄) protonate the pyridine nitrogen, further deactivating the ring. This necessitates harsh conditions (elevated temperature and strong nitrating agents) to drive the reaction forward.[7] Careful control of temperature is critical to prevent runaway reactions or the formation of undesired byproducts from over-nitration or decomposition.[7]

Caption: Synthetic route to 3-Fluoro-5-nitropyridine.

3.2 Detailed Experimental Protocol

This protocol is based on established methods for the nitration of substituted pyridines and should be adapted and optimized as necessary.[7]

Reagents and Equipment:

-

3-Fluoropyridine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (>90%)

-

Crushed Ice / Ice-water bath

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Thermometer

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and place it in an ice-water bath. Carefully add concentrated sulfuric acid to the flask.

-

Addition of Starting Material: While maintaining the temperature below 10 °C, slowly add 3-fluoropyridine (1.0 eq.) to the stirring sulfuric acid.

-

Formation of Nitrating Mixture: In a separate beaker, cool a mixture of concentrated sulfuric acid and fuming nitric acid (1.1 eq.).

-

Nitration Reaction: Slowly add the cold mixed acid to the solution of 3-fluoropyridine, ensuring the internal temperature does not exceed 10-15 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heating: Carefully heat the reaction mixture to 60-70 °C and maintain this temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it, with vigorous stirring, onto a large volume of crushed ice. This step must be done slowly and cautiously as it is highly exothermic.

-

Neutralization and Extraction: The acidic aqueous mixture is then slowly neutralized by the portion-wise addition of a saturated solution of sodium bicarbonate until the pH is ~7-8. The aqueous layer is then extracted three times with ethyl acetate.[8]

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[8] Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 5% EtOAc/Hexanes) to afford the pure 3-Fluoro-5-nitropyridine.[8]

Comprehensive Characterization

Unequivocal characterization of the final product is essential to confirm its identity and purity. The following techniques are standard for this purpose.

Caption: Overall workflow from synthesis to characterization.

4.1 Expected Spectroscopic Data The following table summarizes the expected data based on the structure of 3-Fluoro-5-nitropyridine and spectral data from analogous compounds.[9][10]

Table 2: Predicted Spectroscopic Data for 3-Fluoro-5-nitropyridine

| Technique | Expected Observations | Rationale / Comments |

| ¹H NMR | δ 9.2-9.5 (d, J ≈ 2 Hz, 1H, H-2)δ 9.0-9.3 (dd, J ≈ 2, 2 Hz, 1H, H-6)δ 8.5-8.8 (ddd, J ≈ 8, 2, 2 Hz, 1H, H-4) | Protons on the electron-deficient pyridine ring are significantly deshielded. Expect to see characteristic H-F and H-H couplings. |

| ¹³C NMR | δ 157-162 (d, ¹JCF ≈ 270 Hz, C-3)δ 145-150 (C-5)δ 140-145 (d, ³JCF ≈ 25 Hz, C-2)δ 130-135 (d, ³JCF ≈ 6 Hz, C-6)δ 120-125 (d, ²JCF ≈ 20 Hz, C-4) | The carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF). Other carbons will show smaller two- or three-bond couplings. |

| ¹⁹F NMR | δ -120 to -130 (m) | The chemical shift is characteristic for a fluorine atom on an aromatic ring. It will appear as a multiplet due to coupling with H-2, H-4, and H-6. |

| IR Spectroscopy | νmax 1520-1540 cm⁻¹ (asymm. NO₂ stretch)νmax 1340-1360 cm⁻¹ (symm. NO₂ stretch)νmax 1100-1250 cm⁻¹ (C-F stretch) | The two strong absorptions for the nitro group are highly characteristic.[10] |

| Mass Spectrometry | [M]⁺ = 142.0179 (Exact Mass) | High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₅H₃FN₂O₂.[2] |

4.2 Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prepare a sample by dissolving ~5-10 mg of the purified product in an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The data will confirm the connectivity of the atoms and the successful installation of the nitro group at the 5-position relative to the fluorine at the 3-position.

-

Infrared (IR) Spectroscopy: Obtain an IR spectrum of the pure solid product using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet. The presence of strong characteristic peaks for the nitro group (NO₂) and the carbon-fluorine (C-F) bond provides crucial functional group information.

-

Mass Spectrometry (MS): Analyze a dilute solution of the sample via an appropriate ionization method (e.g., ESI, EI). The resulting mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound, confirming its molecular formula.

Conclusion

This guide has detailed a robust and scientifically-grounded methodology for the synthesis and characterization of 3-Fluoro-5-nitropyridine. By employing a direct nitration strategy on 3-fluoropyridine and adhering to the rigorous characterization workflow described, researchers can confidently prepare and validate this valuable chemical intermediate. The emphasis on safety protocols, mechanistic understanding, and comprehensive analytical verification ensures that this guide serves as a reliable resource for professionals in the chemical and pharmaceutical sciences.

References

-

PubChem. (n.d.). 3-Fluoro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

A-zeal. (n.d.). Exploring 3-Fluoro-2-Nitropyridine: Properties, Applications, and Manufacturing. Retrieved from [Link]

-

A-zeal. (n.d.). Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

A-zeal. (n.d.). The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-AMINO-5-FLUORO-2-NITROPYRIDINE_N-OXIDE. Retrieved from [Link]

-

Svatunek, D., et al. (2017). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Tetrahedron Letters, 58(23), 2263-2265. Available from: [Link]

-

Holt, J., Tjøsås, F., Bakke, J., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 131-135. Available from: [Link]

-

Matrix Fine Chemicals. (n.d.). 3-FLUORO-5-NITROPYRIDINE. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 3-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 46911836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-FLUORO-5-NITROPYRIDINE | CAS 1060804-39-8 [matrix-fine-chemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Fluoro-5-nitropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Nitropyridine(2530-26-9) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 3-Fluoro-5-nitropyridine in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-nitropyridine is a key structural motif in medicinal chemistry, appearing in a range of compounds under investigation for various therapeutic applications. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 3-Fluoro-5-nitropyridine. While quantitative solubility data for this specific compound is not widely published, this guide will equip the researcher with the foundational knowledge to predict its solubility behavior and to design and execute robust experimental protocols for its precise determination.

Introduction: The Significance of Solubility in Drug Discovery

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical physicochemical parameter in the realm of drug discovery and development.[1] It influences every stage of the pharmaceutical pipeline, from the initial synthesis and purification of active pharmaceutical ingredients (APIs) to their formulation into effective drug products. Poor solubility can lead to challenges in achieving desired concentrations for biological assays, difficulties in purification, and low bioavailability, ultimately hindering the development of promising drug candidates.

3-Fluoro-5-nitropyridine, with its electron-withdrawing nitro group and the electronegative fluorine atom on a pyridine scaffold, presents a unique combination of functional groups that dictate its interaction with various solvents. Understanding these interactions is key to manipulating its solubility for various laboratory and industrial applications.

Physicochemical Properties of 3-Fluoro-5-nitropyridine

A molecule's structure is the primary determinant of its physical and chemical properties, including solubility. The key physicochemical properties of 3-Fluoro-5-nitropyridine are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H3FN2O2 | PubChem[2] |

| Molecular Weight | 142.09 g/mol | PubChem[2] |

| Appearance | White to off-white crystalline solid (predicted) | General chemical knowledge |

| Melting Point | Not available | |

| pKa | Not available | |

| LogP | Not available |

The presence of the pyridine nitrogen atom provides a site for hydrogen bonding, while the nitro group and fluorine atom contribute to the molecule's polarity. The overall solubility will be a balance between these polar interactions and the non-polar character of the aromatic ring.

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" is a fundamental principle in predicting solubility.[1][3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1][3] The polarity of 3-Fluoro-5-nitropyridine, influenced by its functional groups, suggests it will exhibit a range of solubilities in different organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The pyridine nitrogen of 3-Fluoro-5-nitropyridine can act as a hydrogen bond acceptor, suggesting favorable interactions and likely good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents possess dipoles that can engage in dipole-dipole interactions with the polar C-F and C-NO2 bonds of the solute. Good solubility is anticipated in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are weak van der Waals forces. The polar nature of 3-Fluoro-5-nitropyridine is expected to lead to poor solubility in non-polar solvents.

The following diagram illustrates the key molecular features of 3-Fluoro-5-nitropyridine that influence its solubility.

Figure 1. Key molecular features of 3-Fluoro-5-nitropyridine influencing solvent interactions.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following are established methods that can be employed in a laboratory setting.[1]

Equilibrium Solubility Method (Shake-Flask)

This is the gold standard method for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of solid 3-Fluoro-5-nitropyridine to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the sample to separate the saturated solution from the excess solid. A syringe filter (e.g., 0.45 µm PTFE) is suitable for this purpose.

-

Quantification: Accurately dilute a known aliquot of the saturated solution and analyze the concentration of 3-Fluoro-5-nitropyridine using a suitable analytical technique (see Section 5).

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.

The following workflow diagram outlines the equilibrium solubility determination process.

Sources

An In-Depth Technical Guide to the Safe Handling and Use of 3-Fluoro-5-nitropyridine

Abstract

This technical guide provides a comprehensive overview of the safety considerations, handling protocols, and chemical reactivity of 3-Fluoro-5-nitropyridine (CAS No. 1060804-39-8) for researchers, scientists, and professionals in drug development.[1][2][3][4][5] By integrating chemical principles with established safety frameworks, this document aims to foster a proactive safety culture and ensure the well-being of laboratory personnel. The guide moves beyond procedural lists to explain the causal relationships between the compound's molecular structure, its reactivity, its toxicological profile, and the necessary handling precautions. Detailed protocols for routine handling, emergency response, and waste disposal are provided, supported by visual aids to clarify workflows and logical dependencies.

Understanding the Hazard: A Mechanistic Perspective

3-Fluoro-5-nitropyridine is a halogenated nitroaromatic compound. While specific toxicological data for this exact isomer is limited, its structural motifs—a fluorinated pyridine ring and a nitro group—necessitate a cautious approach. The primary hazards are rooted in its reactivity and its potential for metabolic activation into toxic species.

GHS Hazard Classification

Based on data for the compound and its isomers, 3-Fluoro-5-nitropyridine is classified as a hazardous substance. The following Globally Harmonized System (GHS) hazard statements apply:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

The Chemical Rationale Behind the Hazards

The pyridine ring, particularly when substituted with a powerful electron-withdrawing group like a nitro group, is rendered electron-deficient. This chemical property is the foundation of both its utility in synthesis and its primary reactivity-based hazards.

-

Reactivity with Nucleophiles: The compound is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[6][7][8][9] This means it can react readily with a wide range of common laboratory nucleophiles, including amines, alkoxides, thiolates, and even water under certain conditions. Such reactions can be exothermic and may produce unintended, potentially hazardous byproducts. This reactivity underpins the strict incompatibility warnings detailed in Section 4.

The Toxicological Rationale: Metabolic Bioactivation

The toxicity of many nitroaromatic compounds is not caused by the parent molecule itself, but by its metabolic products.[10][11][12][13] This process, known as bioactivation, is a critical concept for understanding the risks.

-

Nitroreduction: In the body, enzymes known as nitroreductases can reduce the nitro group (-NO₂) in a stepwise fashion.[11][12]

-

Formation of Reactive Intermediates: This reduction process generates highly reactive intermediates, such as nitroso (-N=O) and hydroxylamino (-NHOH) species.[10][12]

-

Cellular Damage: These intermediates can cause toxicity through two primary pathways:

-

Adduct Formation: The hydroxylamino intermediate can be further converted into a highly electrophilic nitrenium ion, which can covalently bind to cellular macromolecules like DNA, leading to genotoxicity and potential carcinogenicity.[12]

-

Oxidative Stress: The nitro anion radical, an early intermediate in the reduction, can react with molecular oxygen in a futile cycle to generate superoxide radicals and other reactive oxygen species (ROS).[10][14] This leads to oxidative stress, damaging proteins, lipids, and DNA.

-

The presence of the fluorine atom can influence the compound's metabolic stability and distribution, but the primary toxicological concern stems from the nitro group's metabolism.[15]

The Hierarchy of Controls: A Proactive Safety Framework

To manage the risks associated with 3-Fluoro-5-nitropyridine, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective measures first.

Caption: The Hierarchy of Controls prioritizes safety measures.

Standard Operating Procedures (SOPs)

Adherence to detailed, approved SOPs is mandatory. These procedures must be readily available to all personnel.

Personal Protective Equipment (PPE)

The final line of defense is appropriate PPE. The minimum required PPE includes:

| Equipment | Specification | Rationale |

| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a full-face shield. | Protects against splashes and solid particulates. Essential due to the "Causes serious eye irritation" classification. |

| Skin Protection | Nitrile gloves (double-gloving recommended). A flame-resistant lab coat. | Prevents dermal contact. Nitrile offers good resistance to many organic compounds. A lab coat protects skin and personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required if working outside of a certified fume hood or if there is a risk of aerosolization. Protects against inhalation of harmful dust or vapors. |

Storage and Handling Protocol

Causality: Proper storage prevents degradation and accidental exposure. Halogenated compounds should be protected from light, and the reactive nature of this compound necessitates segregation from incompatible materials.

-

Receiving: Upon receipt, inspect the container for damage. Log the compound into the chemical inventory.

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area designated for toxic and reactive compounds.[1] Segregate from strong acids, bases, oxidizing agents, and nucleophiles.

-

Dispensing (Weighing):

-

Conduct all weighing operations within a certified chemical fume hood or a ventilated balance enclosure.

-

Use disposable weighing boats to prevent cross-contamination.

-

Handle with care to avoid creating dust.

-

After weighing, decontaminate the spatula and any surfaces with 70% ethanol and wipe clean. Dispose of contaminated wipes as hazardous waste.

-

Reaction Work-up and Quenching Protocol

Causality: Given the compound's high reactivity towards nucleophiles, quenching procedures must be designed to safely neutralize both the unreacted starting material and any reactive intermediates. The choice of quenching agent is critical.

Scenario: Quenching a reaction mixture after a nucleophilic aromatic substitution with an amine.

-

Pre-Quench Cooling: Cool the reaction vessel to 0 °C in an ice bath. This reduces the rate of the quenching reaction, allowing for better control over heat evolution.

-

Quenching Agent: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Rationale: Ammonium chloride is a mild acid that will protonate and neutralize the basic amine nucleophile without being strongly acidic, which could cause unwanted side reactions or violent decomposition of other reagents. Avoid quenching with water alone if reactive metals or hydrides are present.

-

-

Extraction: Proceed with the standard aqueous/organic extraction procedure. The aqueous layer will contain salts and water-soluble components. The product will remain in the organic layer.

-

Waste Segregation: Collect all aqueous layers and organic solvent waste in separate, clearly labeled hazardous waste containers.

Chemical Reactivity and Incompatibilities

Understanding the chemical behavior of 3-Fluoro-5-nitropyridine is paramount for preventing hazardous situations.

| Incompatible Materials | Hazard | Rationale for Incompatibility |

| Strong Nucleophiles | Violent or exothermic reaction. | The electron-deficient pyridine ring is highly activated towards SNAr. Reaction with amines, alkoxides, strong bases (e.g., NaOH, KOH), and other nucleophiles can be rapid and uncontrolled. |

| Strong Oxidizing Agents | Fire or explosion. | The nitro group already makes the molecule energy-rich. Mixing with strong oxidizers can lead to a runaway oxidation reaction. |

| Strong Acids | Exothermic reaction. | The pyridine nitrogen is basic and will undergo a strong acid-base reaction. |

| Reducing Agents | Potentially violent reaction. | Strong reducing agents can rapidly reduce the nitro group, which is a highly exothermic process. |

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Caption: Emergency response flowchart for exposure and spill events.

Decontamination and Waste Disposal

Equipment Decontamination

Causality: Residual traces of 3-Fluoro-5-nitropyridine on glassware or equipment can cross-contaminate future experiments and pose an exposure risk. Decontamination procedures must effectively remove or neutralize the compound.[16][17][18][19]

-

Pre-Rinse: Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethyl acetate) to remove the bulk of the material. Collect this rinse solvent as hazardous waste.

-

Wash: Wash the equipment thoroughly with soap and water.

-

Final Rinse: Perform a final rinse with deionized water, followed by a solvent like acetone to facilitate drying.

Waste Disposal

Causality: Due to its inherent toxicity and the potential for environmental persistence common to halogenated aromatic compounds, 3-Fluoro-5-nitropyridine and any materials contaminated with it must be disposed of as hazardous chemical waste.[20]

-

Solid Waste: Collect unreacted material, contaminated PPE, and spill cleanup debris in a clearly labeled, sealed container.

-

Liquid Waste: Collect all reaction wastes and solvent rinses in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

-

Disposal Route: All waste must be disposed of through a licensed environmental waste management company. Do not discharge to sewer systems.

Conclusion

3-Fluoro-5-nitropyridine is a valuable reagent in modern drug discovery, but its utility is matched by its potential hazards. A comprehensive understanding of its reactivity and toxicological profile, rooted in its chemical structure, is the cornerstone of its safe use. By implementing the hierarchy of controls, adhering strictly to detailed SOPs, and preparing for emergency situations, researchers can mitigate the risks and maintain a safe laboratory environment. Safety is not merely a protocol to be followed but a scientific principle to be understood and integrated into every aspect of the experimental workflow.

References

-

Matrix Fine Chemicals. 3-FLUORO-5-NITROPYRIDINE | CAS 1060804-39-8. Available from: [Link]

-

Ferreira, R. S., et al. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available from: [Link]

-

Penning, T. M., et al. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. Available from: [Link]

-

CAS Common Chemistry. 3-Fluoro-5-nitropyridine. Available from: [Link]

-

Penning, T. M., et al. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. ACS Publications. Available from: [Link]

-

Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews. Available from: [Link]

-

ResearchGate. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives | Request PDF. Available from: [Link]

-

LookChem. CAS 1060804-39-8 3-Fluoro-5-nitropyridine. Available from: [Link]

-

Occupational Safety and Health Administration (OSHA). Hazardous Waste - Decontamination. Available from: [Link]

-

Wang, Z., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available from: [Link]

-

U.S. Environmental Protection Agency (EPA). Field Equipment Cleaning and Decontamination at the FEC. (2019). Available from: [Link]

-

Federal Emergency Management Agency (FEMA). 3.1. Equipment Decontamination. (2023). Available from: [Link]

-

BYJU'S. Nucleophilic aromatic substitution. Available from: [Link]

-

The Center for Construction Research and Training (CPWR). Chapter 7: Decontamination. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). Toxicological Profile for Pyridine. Available from: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Available from: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

-

Dalal Institute. Aromatic Nucleophilic Substitution. Available from: [Link]

-

Lu, Y., et al. (2018). Mechanism of Neonicotinoid Toxicity: Impact on Oxidative Stress and Metabolism. Annual Review of Pharmacology and Toxicology. Available from: [Link]

-

Błaziak, K., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. Available from: [Link]

-

Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid insecticide toxicology: mechanisms of selective action. Annual Review of Pharmacology and Toxicology. Available from: [Link]

-

Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics. Available from: [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Available from: [Link]

-

Thayer, A. M., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Available from: [Link]

-

Song, W., et al. (2021). PEI fluorination reduces toxicity and promotes liver-targeted siRNA delivery. Drug Delivery and Translational Research. Available from: [Link]

Sources

- 1. 3-FLUORO-5-NITROPYRIDINE | CAS 1060804-39-8 [matrix-fine-chemicals.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. CAS 1060804-39-8 | 3-Fluoro-5-nitropyridine - Synblock [synblock.com]

- 4. CAS 1060804-39-8 3-Fluoro-5-nitropyridine 1060804398 | Chemical e-data Search [en.chem-edata.com]

- 5. 1060804-39-8|3-Fluoro-5-nitropyridine|BLD Pharm [bldpharm.com]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. scielo.br [scielo.br]

- 11. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]

- 17. epa.gov [epa.gov]

- 18. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]

- 19. cpwr.com [cpwr.com]

- 20. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Fluoro-5-nitropyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-nitropyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the interplay between the electron-withdrawing nitro group and the highly electronegative fluorine atom on the pyridine scaffold, render it a versatile intermediate for the synthesis of complex molecular architectures. The strategic incorporation of a fluorine atom can significantly enhance the pharmacological profile of drug candidates by improving metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth analysis of the commercial availability of 3-Fluoro-5-nitropyridine, its synthesis, reactivity, and its pivotal role in the development of novel therapeutics.

Commercial Availability and Suppliers

3-Fluoro-5-nitropyridine is commercially available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The compound is typically offered as a crystalline powder with high purity, essential for reproducible and reliable outcomes in synthetic chemistry.

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |

| BLD Pharm | 1060804-39-8 | C5H3FN2O2 | ≥97% | Grams to Kilograms[1] |

| Sigma-Aldrich | 54231-35-5 (Isomer) | C5H3FN2O2 | ≥98% | Milligrams to Grams[2] |

| Thermo Scientific | 456-24-6 (Isomer) | C5H3FN2O2 | 98% | Grams[3] |

| Tokyo Chemical Industry (TCI) | 54231-35-5 (Isomer) | C5H3FN2O2 | >98.0% (GC) | Grams[4] |

Synthesis of 3-Fluoro-5-nitropyridine

One common method for the synthesis of related fluoronitropyridines involves the nitration of a corresponding fluoropyridine. For instance, the synthesis of 5-fluoro-2-hydroxy-3-nitropyridine is achieved by treating 2-hydroxy-5-fluoropyridine with a mixture of concentrated sulfuric acid and fuming nitric acid under controlled temperature conditions.[5][6] This highlights a general strategy where a fluorinated pyridine is subjected to nitration.

Another relevant synthetic strategy involves nucleophilic aromatic substitution (SNAr) where a different halide or a nitro group is displaced by a fluoride ion. For example, methyl 3-fluoropyridine-4-carboxylate has been successfully synthesized by the displacement of a nitro group in methyl 3-nitropyridine-4-carboxylate using cesium fluoride in DMSO.[7] This demonstrates the feasibility of introducing the fluorine atom at a later stage of the synthesis.

A proposed synthetic workflow for 3-fluoro-5-nitropyridine is outlined below:

Caption: Proposed synthetic workflow for 3-Fluoro-5-nitropyridine.

Reactivity and Mechanistic Insights: The Role of Nucleophilic Aromatic Substitution (SNAr)

The chemical reactivity of 3-fluoro-5-nitropyridine is dominated by nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing nitro group. This activation, coupled with the presence of a good leaving group (fluorine), makes the pyridine ring highly susceptible to attack by nucleophiles.

The general mechanism of an SNAr reaction on a nitropyridine involves a two-step addition-elimination process.[5] The nucleophile first attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro group. In the subsequent step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

Caption: General mechanism of the SNAr reaction on 3-Fluoro-5-nitropyridine.

The position of the nitro group is crucial for activating the ring. For effective stabilization of the Meisenheimer complex, the nitro group should be positioned ortho or para to the leaving group. In 3-fluoro-5-nitropyridine, the fluorine at the 3-position and the nitro group at the 5-position are meta to each other. However, the overall electron-deficient nature of the nitropyridine ring still allows for SNAr to occur, albeit potentially at a slower rate compared to isomers with ortho or para relationships.

The nature of the leaving group also plays a significant role in the reaction kinetics. The general reactivity trend for leaving groups in SNAr reactions is F > Cl > Br > I. Although the carbon-fluorine bond is the strongest, the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the C-F bond. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the rate of nucleophilic attack.[8]

Applications in Drug Discovery and Development

Fluorinated pyridines are a cornerstone in modern medicinal chemistry, with numerous approved drugs and clinical candidates containing this privileged scaffold. The introduction of fluorine can modulate key drug-like properties, including:

-

Metabolic Stability: The strength of the C-F bond can block sites of metabolism, increasing the half-life of a drug.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its membrane permeability and oral absorption.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity and potency.

3-Fluoro-5-nitropyridine serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. The fluorine atom can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities.

While specific examples of marketed drugs derived directly from 3-fluoro-5-nitropyridine are not prominently disclosed in the public domain, the broader class of fluoronitropyridines are key intermediates in the synthesis of compounds targeting a range of diseases. For instance, related compounds like 2-chloro-3-fluoro-5-nitropyridine are used in the synthesis of antibacterial agents and kinase inhibitors.[9] The utility of nitropyridines in the synthesis of bioactive molecules, including antitumor, antiviral, and anti-neurodegenerative agents, is well-documented.[2]

Experimental Protocol: A Representative SNAr Reaction

The following is a representative, field-proven protocol for a nucleophilic aromatic substitution reaction of a fluoronitropyridine with an amine nucleophile. This protocol can be adapted for 3-fluoro-5-nitropyridine.

Reaction of 3-Fluoro-5-nitropyridine with a Secondary Amine (e.g., Morpholine)

Materials:

-

3-Fluoro-5-nitropyridine (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-5-nitropyridine (1.0 equiv) and anhydrous DMF.

-

Add morpholine (1.2 equiv) to the solution, followed by the addition of potassium carbonate (2.0 equiv).

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-nitropyridin-3-yl)morpholine.

Caption: A typical experimental workflow for an SNAr reaction with 3-Fluoro-5-nitropyridine.

Conclusion

3-Fluoro-5-nitropyridine is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its commercial availability, coupled with its well-defined reactivity in nucleophilic aromatic substitution reactions, makes it an attractive starting material for drug discovery programs. The insights provided in this guide regarding its synthesis, reactivity, and potential applications are intended to empower researchers and scientists in their pursuit of novel therapeutics. The continued exploration of the chemistry of fluorinated pyridines will undoubtedly lead to the development of new and improved medicines.

References

- 1. innospk.com [innospk.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]

- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. innospk.com [innospk.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines using 3-Fluoro-5-nitropyridine

Introduction: The Strategic Importance of Substituted Pyridines and the Utility of 3-Fluoro-5-nitropyridine

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to be functionalized at various positions to modulate pharmacological activity. Fluorinated pyridines, in particular, have garnered significant attention in drug discovery. The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2]

This application note provides a comprehensive guide to the synthesis of substituted pyridines using 3-Fluoro-5-nitropyridine as a versatile starting material. This trifunctional building block is primed for nucleophilic aromatic substitution (SNAr), a powerful and widely used reaction in the synthesis of functionalized aromatic compounds.[3] The electron-deficient nature of the pyridine ring, further activated by the strongly electron-withdrawing nitro group, makes the C-3 position exceptionally susceptible to nucleophilic attack, with the fluoride ion serving as an excellent leaving group.

These protocols and insights are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage 3-Fluoro-5-nitropyridine for the efficient construction of diverse molecular libraries for screening and lead optimization, particularly in the development of targeted therapies such as kinase inhibitors.

The Engine of Transformation: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthetic utility of 3-Fluoro-5-nitropyridine is primarily driven by the nucleophilic aromatic substitution (SNAr) reaction. A fundamental understanding of this mechanism is crucial for optimizing reaction conditions and predicting outcomes. The SNAr reaction proceeds through a two-step addition-elimination pathway:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the fluorine. This step is typically the rate-determining step. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the nitro group, which provides significant stabilization.[3]

-

Elimination of the Leaving Group and Aromaticity Restoration: In the second step, the fluoride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product. Fluoride is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond, and its relatively small size.

The strategic placement of the nitro group at the 5-position and the fluorine at the 3-position makes this substrate highly reactive and regioselective for substitution at the C-3 position.

Caption: Figure 1: SNAr Mechanism on 3-Fluoro-5-nitropyridine

Experimental Protocols: A Practical Guide to Synthesizing Diverse Pyridine Derivatives

The following protocols provide detailed, step-by-step methodologies for the SNAr of 3-Fluoro-5-nitropyridine with various classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired scale.

Safety Precautions

3-Fluoro-5-nitropyridine and many of the reagents used in these protocols are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.

Protocol 1: Synthesis of 3-(Aryloxy)-5-nitropyridines via Reaction with Phenols (O-Nucleophiles)

This protocol outlines the synthesis of 3-aryloxy-5-nitropyridine derivatives, which are valuable intermediates in medicinal chemistry.

Materials:

-

3-Fluoro-5-nitropyridine

-

Substituted phenol (1.1 equivalents)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, and standard workup equipment

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.1 eq) and anhydrous DMF or DMSO.

-